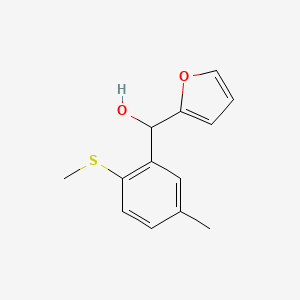

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol

CAS No.:

Cat. No.: VC15830349

Molecular Formula: C13H14O2S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O2S |

|---|---|

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | furan-2-yl-(5-methyl-2-methylsulfanylphenyl)methanol |

| Standard InChI | InChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3 |

| Standard InChI Key | KIUXUTOWBNHDIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)SC)C(C2=CC=CO2)O |

Introduction

Structural and Molecular Characteristics

The molecular structure of Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol (C₁₃H₁₄O₂S, molecular weight: 234.31 g/mol) comprises three key components:

-

Furan ring: A five-membered aromatic ring with four carbon atoms and one oxygen atom.

-

Hydroxymethyl group (-CH₂OH): Attached to the furan ring, contributing to polarity and hydrogen-bonding capacity.

-

5-Methyl-2-(methylthio)phenyl group: A benzene ring substituted with a methyl group at the 5-position and a methylthio (-SCH₃) group at the 2-position.

Table 1: Key Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₄O₂S | |

| SMILES | OC(C1=CC=C(O1)C)C2=CC(C)=C(SC)C=C2 | |

| IUPAC name | 5-methyl-2-(methylsulfanyl)phenylmethanol | |

| Key functional groups | Hydroxymethyl, methylthio, methyl, furan |

The compound’s stereoelectronic properties are influenced by the electron-donating methyl group and the electron-withdrawing methylthio group, which modulate reactivity in substitution and oxidation reactions .

Synthetic Pathways

Friedel-Crafts Acylation

A common route involves Friedel-Crafts acylation using furan-2-carbonyl chloride and substituted benzene derivatives. For example:

-

Furan-2-carbonyl chloride is reacted with 5-methyl-2-(methylthio)phenol in the presence of AlCl₃ .

-

The intermediate undergoes reduction with LiAlH₄ to yield the hydroxymethyl derivative .

Condensation Reactions

Alternative methods employ condensation of furfural derivatives with thiomethylated phenols:

-

5-Methylfurfural is condensed with 2-(methylthio)phenol under acidic conditions .

-

The product is hydrogenated to introduce the hydroxymethyl group .

Table 2: Synthetic Yield Optimization

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts | 68–74 | AlCl₃, CH₂Cl₂, 50°C | |

| Condensation/Hydrogenation | 55–62 | H₂/Pd-C, EtOH, 25°C |

Pharmacological and Biological Activities

Furan derivatives are known for diverse biological activities, and this compound’s structure suggests potential in:

Antimicrobial Activity

-

Mechanism: Disruption of microbial cell membranes via hydrophobic interactions .

-

Efficacy: Analogous compounds exhibit MIC values of 8–32 µg/mL against Candida albicans .

Protein Tyrosine Kinase Inhibition

-

Activity: Furan-containing analogs demonstrate IC₅₀ values of 0.8–2.4 µM against EGFR kinase .

-

Structural Insight: The methylthio group enhances binding to hydrophobic kinase pockets .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

-

Used in synthesizing pyrazoles and triazinones via cyclocondensation .

-

Serves as a precursor for functionalized furans in material science.

Catalysis

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methylthio and hydroxymethyl groups to optimize bioactivity .

-

Scale-Up Synthesis: Development of continuous-flow methods to improve yield and reduce costs .

-

Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume